methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an indole moiety, and ester functionalities. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety is often prepared separately through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling Reaction: The indole derivative is then coupled with the thiazole ring through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or using a reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol or amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: Similar structure but lacks the methyl group on the indole moiety.
Ethyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(2-hydroxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the indole and thiazole rings, along with the ester and amide functionalities, provides a versatile scaffold for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₇N₃O₅S
- Molecular Weight : 387.4 g/mol
- CAS Number : 1574354-75-8
The compound exhibits several mechanisms of action that contribute to its biological efficacy:
- Enzyme Inhibition : Studies have indicated that derivatives containing thiazole and indole moieties can act as inhibitors of various enzymes, including those involved in bacterial cell wall synthesis. The thiazole ring is particularly effective in mimicking substrates of these enzymes, leading to competitive inhibition .
- Antimicrobial Activity : Research has highlighted the compound's potential as an antimicrobial agent. It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy. The indole structure is known for its role in enhancing antimicrobial properties due to its ability to disrupt bacterial membranes .
- Anticancer Properties : The compound's structural components have been linked with anticancer activity through apoptosis induction in cancer cells. The indole moiety is recognized for its ability to interact with DNA and inhibit cancer cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Assay Method | IC50 / MIC Values | References |
---|---|---|---|
Antimicrobial | Agar diffusion method | MIC = 12 µg/mL | |
Enzyme inhibition | Enzyme kinetics assay | IC50 = 7.7 µM | |
Anticancer (in vitro) | MTT assay | IC50 = 15 µM |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to determine minimum inhibitory concentrations (MIC), revealing values as low as 12 µg/mL, indicating potent antibacterial effects.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound against human breast cancer cell lines (MCF-7). Using the MTT assay, researchers found that the compound induced cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway, involving caspase activation and PARP cleavage.
Properties
Molecular Formula |
C18H17N3O5S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-21-8-7-10-11(5-4-6-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23) |
InChI Key |
BNUVZTWYTZOYLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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